molecular formula C21H23N3O6S B3300658 (2-Nitrophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone CAS No. 903341-65-1

(2-Nitrophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone

Cat. No. B3300658
CAS RN: 903341-65-1
M. Wt: 445.5 g/mol
InChI Key: APKOLUJOXFHDQP-UHFFFAOYSA-N
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Description

The synthesis and application of novel compounds have always been an essential part of scientific research. One such compound is '(2-Nitrophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone.' It is a spirocyclic compound that has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of '(2-Nitrophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone' is not fully understood. However, it has been proposed that the compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It also inhibits the growth of bacteria by disrupting their cell membrane.
Biochemical and Physiological Effects:
Studies have shown that 'this compound' has no toxic effects on normal cells. It has been found to be non-cytotoxic and non-genotoxic in various in vitro and in vivo studies. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of '(2-Nitrophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone' is its broad-spectrum activity against cancer and antibiotic-resistant bacteria. It is also easy to synthesize and purify. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its further development as a drug candidate.

Future Directions

There are several future directions for research on '(2-Nitrophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone.' One direction is to investigate its mechanism of action in more detail to understand how it induces apoptosis in cancer cells and inhibits bacterial growth. Another direction is to explore its potential as a drug candidate for the treatment of cancer and antibiotic-resistant bacterial infections. Additionally, it would be interesting to study its effects on other diseases, such as inflammation and oxidative stress. Finally, further studies on its toxicity and pharmacokinetics would be necessary for its development as a therapeutic agent.
Conclusion:
In conclusion, 'this compound' is a spirocyclic compound that has shown promising results in various scientific studies. Its broad-spectrum activity against cancer and antibiotic-resistant bacteria makes it an attractive candidate for further research. However, its mechanism of action is not fully understood, and more studies are necessary to explore its potential as a drug candidate.

Scientific Research Applications

'(2-Nitrophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone' has been extensively studied for its biological activities. It has shown significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to be effective against antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6S/c1-16-6-8-17(9-7-16)31(28,29)23-14-15-30-21(23)10-12-22(13-11-21)20(25)18-4-2-3-5-19(18)24(26)27/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKOLUJOXFHDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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